molecular formula C11H11NO2 B1258406 Methyl 3-cyano-2-phenylpropanoate

Methyl 3-cyano-2-phenylpropanoate

Cat. No. B1258406
M. Wt: 189.21 g/mol
InChI Key: POZIFRPMDFGLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174888B1

Procedure details

A solution of methyl phenylacetate (200 g, 1.33 mol) in THF (300 mL) is added, dropwise, to a −78° C. solution of lithium diethylamide (LDA, 1.4 mol) in THF (2500 mL). After addition is complete, a precipitate forms, and additional THF (200 mL) is added. The resulting mixture is vigorously stirred while a solution of bromoacetonitrile (168 g, 1.4 mol) in THF (400 mL) is slowly added. After 20 minutes the cooling bath is removed and the reaction mixture is quenched with saturated NH4Cl solution (500 mL). After allowing the mixture to slowly warm to ambient temperature any solid material is removed by filtration and the solvent is removed in vacuo. The residue is dissolved in ET2O (1000 mL) and diluted with H2O (1000 mL). The organic phase is then washed with 0.5N HC1 (1×1000 mL), saturated NaCl solution (2×1000 mL) and concentrated in vacuo. The residue is then vacuum distilled (˜1 mm Hg) and the fraction boiling between 125° C. and 145° C. is collected to give β-(carbomethoxy)-β-phenylpropionitrile which solidifies upon standing.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N-:14]CC)[CH3:13].[Li+].BrCC#N>C1COCC1>[C:8]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:13][C:12]#[N:14])([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(C)[N-]CC.[Li+]
Step Three
Name
Quantity
168 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a −78° C.
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
is slowly added
CUSTOM
Type
CUSTOM
Details
After 20 minutes the cooling bath is removed
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with saturated NH4Cl solution (500 mL)
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ET2O (1000 mL)
ADDITION
Type
ADDITION
Details
diluted with H2O (1000 mL)
WASH
Type
WASH
Details
The organic phase is then washed with 0.5N HC1 (1×1000 mL), saturated NaCl solution (2×1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled (˜1 mm Hg)
CUSTOM
Type
CUSTOM
Details
boiling between 125° C. and 145° C.
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C(CC#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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